An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid
An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-3-bromo-6-chlorobenzoic acid (CAS Number: 1513235-14-7), a halogenated anthranilic acid derivative with potential applications in synthetic organic chemistry and drug discovery. While publicly available, in-depth experimental data for this specific isomer is limited, this guide synthesizes information from structurally related compounds to offer valuable insights into its properties, synthesis, and potential applications. The focus is on providing a scientifically grounded resource for researchers, emphasizing the compound's role as a potential building block for complex heterocyclic systems, particularly in the synthesis of quinazolinone scaffolds of medicinal interest. This document serves as a foundational reference, encouraging further experimental validation and exploration of this compound's synthetic utility.
Chemical Identity and Physicochemical Properties
2-Amino-3-bromo-6-chlorobenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—an amino group, a carboxylic acid, a bromine atom, and a chlorine atom—on the benzene ring imparts specific reactivity and makes it a valuable intermediate for further chemical modifications.
CAS Number: 1513235-14-7[1]
While detailed experimental physicochemical data for this specific isomer are not widely published, the properties can be estimated based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of 2-Amino-3-bromo-6-chlorobenzoic Acid and Related Compounds
| Property | 2-Amino-3-bromo-6-chlorobenzoic acid (Predicted/Supplier Data) | 2-Amino-3-chlorobenzoic acid (Experimental) | 2-Amino-6-chlorobenzoic acid (Experimental) |
| Molecular Formula | C₇H₅BrClNO₂[1] | C₇H₆ClNO₂[2] | C₇H₆ClNO₂[3] |
| Molecular Weight | 250.48 g/mol [1] | 171.58 g/mol [2] | 171.58 g/mol [3] |
| Appearance | Predicted: Solid, likely crystalline powder | Off-white to pale yellow crystalline powder | Light yellow to off-white crystal powder |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. | - | Store at room temperature, protect from light and keep dry. |
Synthesis of 2-Amino-3-bromo-6-chlorobenzoic Acid: A Plausible Approach
Conceptual Synthetic Workflow
The synthesis could logically proceed via electrophilic aromatic substitution (bromination) of 2-amino-6-chlorobenzoic acid. The amino group is a strong activating group and ortho-, para-directing. The chlorine atom is a deactivating group but also ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group. The regioselectivity of the bromination would be a critical factor to control.
Caption: A plausible synthetic workflow for 2-amino-3-bromo-6-chlorobenzoic acid.
Exemplary Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol and requires experimental validation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2-amino-6-chlorobenzoic acid in a suitable solvent (e.g., glacial acetic acid).
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Bromination: Cool the solution in an ice bath. Slowly add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise with constant stirring. The reaction should be monitored for color change and completion by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
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Purification: The precipitate is collected by filtration, washed with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Discovery: A Gateway to Quinazolinones
Substituted anthranilic acids are pivotal starting materials in the synthesis of a class of heterocyclic compounds known as quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Although direct application of 2-amino-3-bromo-6-chlorobenzoic acid in drug synthesis is not yet widely documented, its structure strongly suggests its utility as a precursor for novel quinazolinone derivatives.
General Synthetic Pathway to Quinazolinones
The synthesis of 2,3-disubstituted quinazolinones from an anthranilic acid derivative typically involves a two-step process:
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Acylation and Cyclization to a Benzoxazinone: The amino group of the anthranilic acid is first acylated with an acyl chloride, followed by cyclization to form a benzoxazin-4-one intermediate.
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Reaction with a Primary Amine: The benzoxazinone intermediate is then reacted with a primary amine, which opens the ring and subsequently cyclizes to form the desired 2,3-disubstituted-4(3H)-quinazolinone.
Caption: General workflow for the synthesis of quinazolinones and their progression in a drug discovery context.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the four different substituents. The broad singlets for the -NH₂ and -COOH protons are likely to be exchangeable with D₂O.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹.
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C=C stretch (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.
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C-N, C-Cl, and C-Br stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.48 g/mol ). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]
Safety and Handling
Specific safety data for 2-amino-3-bromo-6-chlorobenzoic acid is not available. However, based on the GHS classifications of structurally similar compounds like 2-amino-3-chlorobenzoic acid and other halogenated anilines, the following precautions are recommended.[2]
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Hazard Statements (Predicted): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled, remove person to fresh air and keep comfortable for breathing.
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If swallowed, call a poison center or doctor if you feel unwell.
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Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
2-Amino-3-bromo-6-chlorobenzoic acid represents a potentially valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its polysubstituted aromatic structure makes it an attractive starting material for the synthesis of complex molecules, particularly quinazolinone derivatives with potential therapeutic applications. While a comprehensive experimental dataset for this specific isomer remains to be publicly documented, this guide provides a solid foundation for researchers by consolidating information from related compounds and outlining plausible synthetic and analytical strategies. Further research to fully characterize this compound and explore its synthetic utility is highly encouraged to unlock its full potential in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
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PubChem. (n.d.). 2-Amino-3-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChemLite. (2026). 2-amino-6-bromo-3-chlorobenzoic acid (C7H5BrClNO2). Université du Luxembourg. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-6-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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